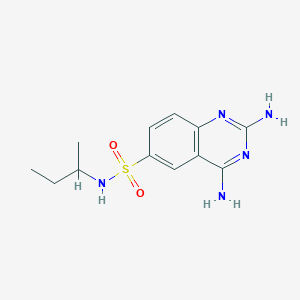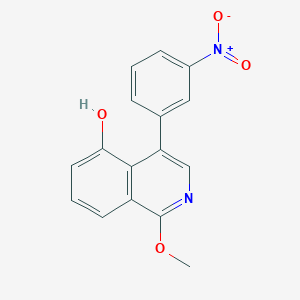
1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a methoxy group at the first position, a nitrophenyl group at the fourth position, and a hydroxyl group at the fifth position of the isoquinoline ring.
Méthodes De Préparation
The synthesis of 1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another approach includes the use of palladium-catalyzed coupling reactions followed by cyclization . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in the conversion of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the isoquinoline ring.
Applications De Recherche Scientifique
1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.
Industry: It may be used in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol can be compared to other isoquinoline derivatives such as:
1-Methoxy-4-phenylisoquinolin-5-ol: Lacks the nitro group, which may result in different reactivity and biological activity.
1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol: The position of the nitro group can influence the compound’s electronic properties and reactivity.
1-Methoxy-4-(3-aminophenyl)isoquinolin-5-ol: The amino group can participate in different types of chemical reactions compared to the nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers
Propriétés
Numéro CAS |
656233-95-3 |
|---|---|
Formule moléculaire |
C16H12N2O4 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
1-methoxy-4-(3-nitrophenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C16H12N2O4/c1-22-16-12-6-3-7-14(19)15(12)13(9-17-16)10-4-2-5-11(8-10)18(20)21/h2-9,19H,1H3 |
Clé InChI |
MJADEHBNLZZGND-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


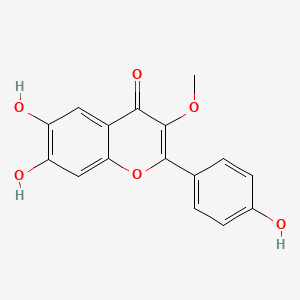
![(4aS,6aR,6bS,13aS,15aR,15bR)-methyl 2,2,6a,6b,9,9,13a-heptamethyl-15-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,13,13a,15,15a,15b-octadecahydropiceno[2,3-d]isoxazole-4a-carboxylate](/img/structure/B11832705.png)

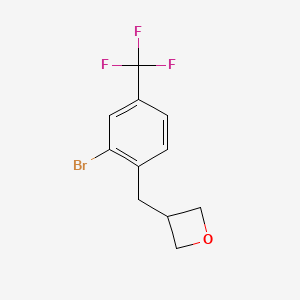




![5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11832739.png)

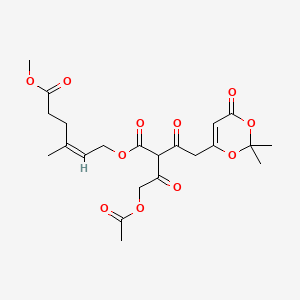
![Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11832768.png)
![[4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B11832770.png)
